molecular formula C24H36O8 B12679046 3-Deacetoxycaryoptin hydrate CAS No. 53777-58-5

3-Deacetoxycaryoptin hydrate

Katalognummer: B12679046
CAS-Nummer: 53777-58-5
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: UXXDLTAQAXEQEL-RBQKEQDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Deacetoxycaryoptin hydrate: is a chemical compound known for its unique structure and properties. . This compound is a hydrate, meaning it contains water molecules within its crystal structure, which can influence its physical and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deacetoxycaryoptin hydrate typically involves several steps, including the preparation of the precursor compounds and the final hydration step. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Chemical Synthesis: This involves the use of organic solvents and reagents to create the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the correct formation of the hydrate.

    Hydration Process: The final step involves the incorporation of water molecules into the crystal structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

3-Deacetoxycaryoptin hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3-Deacetoxycaryoptin hydrate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Deacetoxycaryoptin hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Vergleich Mit ähnlichen Verbindungen

3-Deacetoxycaryoptin hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of water molecules within its crystal lattice, which can influence its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

53777-58-5

Molekularformel

C24H36O8

Molekulargewicht

452.5 g/mol

IUPAC-Name

[(4S,4aS,5R,7S,8R,8aR)-8-[(2R,3aR,5R,6aS)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H36O8/c1-13-8-19(30-15(3)26)24(12-28-14(2)25)17(6-5-7-23(24)11-29-23)22(13,4)18-9-16-10-20(27)32-21(16)31-18/h13,16-21,27H,5-12H2,1-4H3/t13-,16+,17+,18+,19+,20+,21-,22+,23+,24+/m0/s1

InChI-Schlüssel

UXXDLTAQAXEQEL-RBQKEQDJSA-N

Isomerische SMILES

C[C@H]1C[C@H]([C@]2([C@@H]([C@]1(C)[C@H]3C[C@@H]4C[C@@H](O[C@@H]4O3)O)CCC[C@@]25CO5)COC(=O)C)OC(=O)C

Kanonische SMILES

CC1CC(C2(C(C1(C)C3CC4CC(OC4O3)O)CCCC25CO5)COC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.